molecular formula C15H19FN2O2S B5611043 ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE

ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE

Cat. No.: B5611043
M. Wt: 310.4 g/mol
InChI Key: QRBLNDONAHYQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE is a chemical compound with a molecular formula of C16H12Cl3F2N3OS. It is primarily used in research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring and a fluorinated aniline group, making it a valuable tool in various scientific studies .

Preparation Methods

The synthesis of ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE involves several steps. One common method includes the reaction of ethyl piperidine-4-carboxylate with 4-fluoroaniline in the presence of a carbothioylating agent. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures (room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets, making it a versatile tool in scientific research.

Properties

IUPAC Name

ethyl 1-[(4-fluorophenyl)carbamothioyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2S/c1-2-20-14(19)11-7-9-18(10-8-11)15(21)17-13-5-3-12(16)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBLNDONAHYQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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